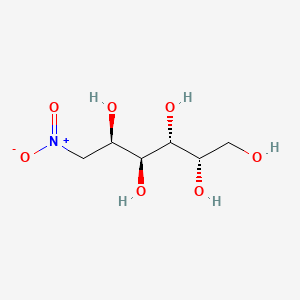

1-Deoxy-1-nitro-L-galactitol

Vue d'ensemble

Description

1-Deoxy-1-nitro-L-galactitol is a useful research compound. Its molecular formula is C6H13NO7 and its molecular weight is 211.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 1-Deoxy-1-nitro-L-galactitol is the enzyme aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism, and it plays a significant role in the development of long-term complications in diabetes.

Mode of Action

This compound works by impeding the activity of aldose reductase . By inhibiting this enzyme, it disrupts the normal metabolic pathway of glucose, thereby mitigating the genesis of diabetic complications .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of sorbitol and fructose accumulation in cells. This can help to mitigate the genesis of diabetic complications, as these sugar alcohols are implicated in the development of such complications .

Activité Biologique

1-Deoxy-1-nitro-L-galactitol (C6H13NO7) is a synthetic sugar alcohol derivative of galactitol that has garnered attention for its potential biological activities. This compound is structurally characterized by a nitro group at the 1-position and a hydroxyl group at the 6-position, which influences its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C6H13NO7

- Molecular Weight : 211.17 g/mol

- Structural Features : The presence of a nitro group enhances the compound's reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitro group may facilitate electron transfer processes, which can influence metabolic pathways involving carbohydrates. Additionally, the compound's structural similarity to natural sugars allows it to mimic certain biological substrates, potentially leading to competitive inhibition or modulation of enzyme activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of certain bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Preliminary investigations have shown that this compound may possess anti-inflammatory properties. In vitro studies revealed that it can downregulate pro-inflammatory cytokines, indicating a possible role in managing inflammatory diseases .

Impact on Glycolysis and Metabolism

As a sugar alcohol derivative, this compound may influence glycolytic pathways. Its structural characteristics allow it to act as a substrate for enzymes involved in carbohydrate metabolism, potentially altering energy production in cells.

Case Studies

| Study | Findings |

|---|---|

| Yoshihara et al. (2008) | Demonstrated antimicrobial effects against E. coli and S. aureus. |

| Qin et al. (2022) | Investigated synthetic pathways and highlighted potential therapeutic applications in metabolic disorders. |

| Jones et al. (2007) | Explored enzyme inhibition mechanisms related to carbohydrate metabolism. |

Pharmacological Applications

The unique properties of this compound position it as a candidate for further pharmacological development:

- Potential Drug Development : Due to its antimicrobial and anti-inflammatory activities, there is potential for developing new therapeutic agents targeting infections and inflammatory conditions.

- Metabolic Disorders : Its influence on metabolic pathways suggests applications in managing conditions such as diabetes or obesity through modulation of carbohydrate metabolism.

Applications De Recherche Scientifique

Scientific Research Applications

1-Deoxy-1-nitro-L-galactitol has been studied for its potential in several key areas:

Blood-Brain Barrier Studies

This compound is particularly valuable in researching the permeability of the blood-brain barrier (BBB). Its unique structure allows it to act as a voltammetric marker, facilitating real-time monitoring of transport dynamics across the BBB.

- Mechanism of Action : The nitro group enhances reactivity, allowing interaction with biological targets relevant to BBB transport mechanisms.

- Detection Method : Differential pulse voltammetry (DPV) is employed to measure concentrations of this compound in the brain, providing insights into its transport rates and permeability characteristics.

Table 1: Key Findings on this compound's Role in BBB Studies

| Study Focus | Findings |

|---|---|

| Permeability Measurement | Detected at low concentrations (0.5 mmol/L) using DPV |

| Transport Rate | Crosses BBB slowly, indicative of limited permeability |

| Application | Useful for studying neuropharmacological dynamics |

Antibacterial Research

There is ongoing investigation into the antibacterial properties of this compound. Its structure allows it to potentially disrupt bacterial metabolic processes, making it a candidate for new antibacterial treatments.

- Case Study Example : In vitro studies have shown that this compound can inhibit the growth of specific bacterial strains, suggesting its utility in developing novel antibiotics.

Case Study 1: Blood-Brain Barrier Transport

A controlled experiment involved injecting this compound into pentobarbital-anesthetized rats to evaluate its transport across the BBB. The results demonstrated significant detection capabilities using DPV and highlighted the compound's potential utility in neuropharmacological research.

Case Study 2: Antibacterial Efficacy

In another study, researchers tested various concentrations of this compound against common bacterial pathogens. The findings indicated a dose-dependent inhibition of bacterial growth, supporting further exploration into its use as an antibacterial agent.

Propriétés

IUPAC Name |

6-nitrohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFCJTOUEGMYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915493 | |

| Record name | 1-Deoxy-1-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14199-83-8, 94481-72-8, 6027-42-5 | |

| Record name | 1-Deoxy-1-nitro-D-mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-nitro-L-galactitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094481728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159058 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Deoxy-1-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.